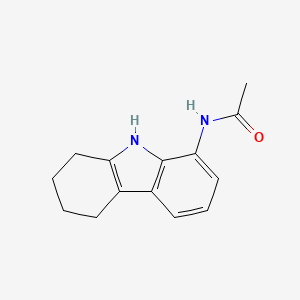Acetamide, N-(5,6,7,8-tetrahydrocarbazol-1-YL)-
CAS No.: 64058-93-1
Cat. No.: VC20490968
Molecular Formula: C14H16N2O
Molecular Weight: 228.29 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 64058-93-1 |
|---|---|
| Molecular Formula | C14H16N2O |
| Molecular Weight | 228.29 g/mol |
| IUPAC Name | N-(6,7,8,9-tetrahydro-5H-carbazol-1-yl)acetamide |
| Standard InChI | InChI=1S/C14H16N2O/c1-9(17)15-13-8-4-6-11-10-5-2-3-7-12(10)16-14(11)13/h4,6,8,16H,2-3,5,7H2,1H3,(H,15,17) |
| Standard InChI Key | IXJJJWNBDDIUGM-UHFFFAOYSA-N |
| Canonical SMILES | CC(=O)NC1=CC=CC2=C1NC3=C2CCCC3 |
Introduction
Chemical Identification and Nomenclature
Core Identifiers
Acetamide, N-(5,6,7,8-tetrahydrocarbazol-1-yl)- is systematically identified by several key parameters:
The compound’s structure was first documented in the Beilstein database under reference number 0233649, and its synthetic pathways have been explored since the mid-20th century .
Synonyms and Trade Names
Alternative designations include:
-
1-Acetamino-5,6,7,8-tetrahydrocarbazole
-
DTXSID40214240 (DSSTox Substance ID)
Molecular Structure and Conformational Analysis
Structural Features
The compound’s architecture comprises:
-
A tetrahydrocarbazole core: A bicyclic system with a partially hydrogenated indole moiety.
-
An acetamide substituent: Attached at the 1-position of the carbazole ring.
The planar carbazole system allows for π-π stacking interactions, while the amide group participates in hydrogen bonding, influencing solubility and reactivity .
3D Conformation
Computational models (PubChem 3D Conformer) reveal that the tetrahydrocarbazole ring adopts a boat-like conformation, with the acetamide group oriented perpendicular to the bicyclic plane . This spatial arrangement may affect its interaction with biological targets.
Physicochemical Properties
Computed and Experimental Data
| Property | Value | Source Reference |
|---|---|---|
| XLogP3 (Partition Coefficient) | 2.5 | |
| Hydrogen Bond Donors | 2 | |
| Hydrogen Bond Acceptors | 1 | |
| Topological Polar Surface Area | 46.2 Ų | |
| Rotatable Bonds | 1 | |
| Exact Mass | 228.126263138 Da |
The compound’s moderate lipophilicity (XLogP3 = 2.5) suggests adequate membrane permeability, a desirable trait for drug candidates .
Toxicological Profile
Acute Toxicity
In a seminal 1950 study, the compound exhibited an oral LD₅₀ of 3,865 mg/kg in rats, indicating low acute toxicity . No specific toxic effects (e.g., neurotoxicity or hepatotoxicity) were reported, though comprehensive subchronic or carcinogenicity studies remain lacking .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume